3,5-Dichlorophenyldiazonium tetrafluoroborate

Catalog No.
S1899729
CAS No.
350-67-4
M.F
C6H3BCl2F4N2
M. Wt
260.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenyldiazonium tetrafluoroborate

CAS Number

350-67-4

Product Name

3,5-Dichlorophenyldiazonium tetrafluoroborate

IUPAC Name

3,5-dichlorobenzenediazonium tetrafluoroborate

Molecular Formula

C6H3BCl2F4N2

Molecular Weight

260.81 g/mol

InChI

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-5(8)3-6(2-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1

InChI Key

XSVOZXRITFTBIY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

[B-](F)(F)(F)F.C1=C(C=C(C=C1Cl)Cl)[N+]#N

The exact mass of the compound 3,5-Dichlorophenyldiazonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dichlorophenyldiazonium tetrafluoroborate (CAS 350-67-4) is a highly electrophilic, stabilized aryldiazonium salt. The tetrafluoroborate counterion confers critical solid-state stability, allowing it to be handled as a discrete, weighable reagent rather than a transient in situ intermediate [1]. It is widely procured for advanced cross-coupling reactions, electrochemical surface grafting, and as a stabilized colorimetric reagent (DPD) in automated clinical diagnostics [2].

Substituting this isolated tetrafluoroborate salt with in situ generated 3,5-dichlorophenyldiazonium chloride (typically formed from 3,5-dichloroaniline and sodium nitrite) introduces strong acids and aqueous byproducts into the reaction matrix [1]. This severely compromises moisture-sensitive cross-coupling protocols and non-aqueous electrochemical grafting procedures. Furthermore, in clinical diagnostics, generic or freshly prepared diazo reagents lack the shelf-stability of the DPD tetrafluoroborate salt, leading to unacceptable baseline drift and higher coefficients of variation in automated clinical chemistry analyzers [2].

Solid-State Stability and Precise Stoichiometry

The tetrafluoroborate counterion provides critical kinetic stability to the diazonium core. While 3,5-dichlorophenyldiazonium chloride rapidly decomposes and must be generated in situ, 3,5-dichlorophenyldiazonium tetrafluoroborate can be isolated as a crystalline solid and stored for over 2 years at -20 °C [1]. This allows for exact stoichiometric weighing and anhydrous reaction setups.

Evidence DimensionStorage stability and handling form
Target Compound DataIsolable solid, stable >2 years at -20 °C
Comparator Or Baseline3,5-Dichlorophenyldiazonium chloride (Transient, strictly in situ generation)
Quantified DifferenceTransition from an unstable transient intermediate to a weighable, long-term storable reagent
ConditionsStandard laboratory storage and anhydrous reaction preparation

Eliminates the need for harsh, acidic in situ diazotization, enabling use in sensitive, anhydrous cross-coupling and grafting workflows.

Clinical Assay Precision as a Stabilized Diazo Reagent (DPD)

In automated clinical chemistry analyzers, 3,5-dichlorophenyldiazonium tetrafluoroborate (DPD) is utilized as a stabilized diazonium compound for bilirubin quantification. Compared to traditional, less stable diazo reagents, the DPD-based assay achieves exceptional reproducibility, demonstrating a within-run coefficient of variation (CV) of less than 3% and a total assay precision CV of under 5% [1].

Evidence DimensionAssay reproducibility (Coefficient of Variation)
Target Compound Data<3% intra-assay CV, <5% total CV
Comparator Or BaselineTraditional unstable diazo reagents (Higher baseline drift and variability)
Quantified DifferenceMaintains strict <3% intra-assay variability in automated systems
ConditionsAutomated clinical chemistry analyzers measuring azobilirubin at 570/660 nm

Critical for diagnostic procurement where reagent stability directly dictates assay calibration frequency and clinical reliability.

Electrochemical Surface Grafting for Enhanced CO2 Reduction

The compound is an elite precursor for electrografting 3,5-dichlorophenyl groups onto copper nanoparticles. In electrochemical CO2 reduction, Cu electrodes modified with 3,5-dichlorophenyldiazonium tetrafluoroborate (Cu-PhCl2) alter the interfacial water structure and dehydrate cations, achieving a C2+ product current density of up to -760 mA cm^-2. This represents a 6-fold increase in C2+ production compared to bare, unmodified copper electrodes [1].

Evidence DimensionC2+ product current density in CO2 reduction
Target Compound DataUp to -760 mA cm^-2
Comparator Or BaselineBare Cu nanoparticles (~126 mA cm^-2)
Quantified Difference6-fold increase in C2+ production current density
ConditionsElectrochemical CO2 reduction in alkaline media (1 M KOH)

Provides a highly effective, scalable surface modification route for next-generation electrocatalyst manufacturing.

Automated Clinical Diagnostics (Bilirubin Assays)

Procured as DPD, this compound is the gold standard stabilized diazonium reagent for quantifying total and direct bilirubin in serum. Its extended shelf-life and precise reactivity ensure low coefficients of variation in high-throughput clinical analyzers[1].

Advanced Electrocatalyst Surface Modification

Ideal for electrografting robust 3,5-dichlorophenyl layers onto metallic electrodes (e.g., copper). The tetrafluoroborate salt allows for clean, non-aqueous grafting conditions, significantly enhancing the Faradaic efficiency and current density for C2+ products in CO2 reduction systems [2].

Anhydrous Cross-Coupling and Meerwein Arylations

Serves as a highly electrophilic, weighable arylating agent. Because it circumvents the need for aqueous in situ diazotization, it is the preferred precursor for moisture-sensitive transition-metal-catalyzed cross-couplings and the synthesis of complex 3,5-dichlorophenyl derivatives [3].

Hydrogen Bond Acceptor Count

6

Exact Mass

259.9702463 Da

Monoisotopic Mass

259.9702463 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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